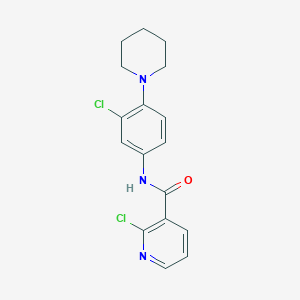![molecular formula C22H25ClN2O B252710 N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B252710.png)
N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine, also known as CM156, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine is not fully understood. However, it has been suggested that this compound inhibits the activity of the STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-cancer effects. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine is its potential therapeutic properties in various diseases. However, one limitation is that the mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration route of this compound.
Direcciones Futuras
There are several future directions for research on N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine. One direction is to investigate the potential therapeutic properties of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Furthermore, more research is needed to determine the optimal dosage and administration route of this compound.
Métodos De Síntesis
The synthesis of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine involves a multi-step process that includes the reaction of 2-naphthol with 4-chlorobenzyl chloride, followed by the reaction of the resulting compound with N,N-dimethylethylenediamine. The final product is obtained through purification using column chromatography. The synthesis of this compound has been reported to have a yield of 30% and has been optimized for scale-up.
Aplicaciones Científicas De Investigación
N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has been studied extensively for its potential therapeutic properties in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the replication of the influenza virus.
Propiedades
Fórmula molecular |
C22H25ClN2O |
|---|---|
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C22H25ClN2O/c1-25(2)14-13-24-15-21-20-6-4-3-5-18(20)9-12-22(21)26-16-17-7-10-19(23)11-8-17/h3-12,24H,13-16H2,1-2H3 |
Clave InChI |
KZUPANKDOJATNL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
CN(C)CCNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)
